2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(3-chlorophenyl)-
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Overview
Description
Chalcone, 3-chloro-4’-phenyl-, is an aromatic ketone that forms the central core of many important biological compounds. Chalcones are known for their diverse biological activities and are the biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . The chalcone core is composed of two aromatic rings linked through a three-carbon α, β-unsaturated carbonyl system .
Preparation Methods
Chalcone, 3-chloro-4’-phenyl-, can be synthesized through various methods. One common method is the Claisen-Schmidt condensation reaction, which involves the reaction between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide . This reaction can be carried out under solvent-free conditions or in the presence of a solvent like ethanol . Industrial production methods often involve similar condensation reactions but may use different catalysts and reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Chalcone, 3-chloro-4’-phenyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides, while reduction can yield alcohols .
Scientific Research Applications
Chalcone, 3-chloro-4’-phenyl-, has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, chalcones are studied for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities . In industry, chalcones are used as intermediates in the production of dyes, fragrances, and other fine chemicals .
Mechanism of Action
The mechanism of action of chalcone, 3-chloro-4’-phenyl-, involves its interaction with various molecular targets and pathways. The α, β-unsaturated carbonyl system in chalcones is responsible for their biological activity, as it can interact with nucleophiles in biological systems . This interaction can lead to the inhibition of enzymes, modulation of signaling pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Chalcone, 3-chloro-4’-phenyl-, can be compared with other similar compounds such as flavonoids, aurones, and tetralones . While all these compounds share a similar core structure, chalcones are unique due to their open-chain structure, which allows for greater structural diversity and biological activity . Other similar compounds include pyrazolines and isoxazoles, which are derived from chalcones and exhibit different pharmacological properties .
Properties
IUPAC Name |
(E)-3-(3-chlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClO/c22-20-8-4-5-16(15-20)9-14-21(23)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-15H/b14-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFXVZDDZVJFAN-NTEUORMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13662-61-8 |
Source
|
Record name | 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-3-(3-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013662618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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